2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives, such as the one you’re interested in, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The parent structure of pyrazoles can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .Chemical Reactions Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .Physical and Chemical Properties Analysis
A significant part of pyrazoloquinolines exhibits emission properties, both in solutions and even in a solid state .Scientific Research Applications
Intermolecular Interactions and Structural Analysis
The compound 2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide, along with its derivatives, has been studied for its intermolecular interactions, showcasing the synthesis and spectroscopic characterization of antipyrine derivatives. These compounds exhibit significant intermolecular hydrogen bonding and π-interactions, which are crucial for their stabilization and structural integrity. The analysis includes X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations to understand the compounds' solid-state structures and their interactions at the molecular level (Saeed et al., 2020).
Antitumor Activity
Research has also explored the compound's derivatives for potential antitumor applications. For instance, benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, offering a promising avenue for developing potent antitumor agents. The design and synthesis of these derivatives aim at creating biologically stable compounds with excellent in vivo inhibitory effects on tumor growth, highlighting the potential of such compounds in cancer therapy (Yoshida et al., 2005).
Antimicrobial and Antitubercular Activities
The synthesis and biological evaluation of novel series integrating the this compound structure have been reported to show antimicrobial and antitubercular activities. These studies involve the synthesis of various derivatives and their screening against pathogenic bacteria and Mycobacterium tuberculosis, offering insights into their potential as antimicrobial and antitubercular agents. The results indicate some compounds within these series exhibit promising activities, suggesting their further exploration for therapeutic applications (Nayak et al., 2016).
Synthesis and Characterization for Antimicrobial Screening
Further research includes the synthesis, characterization, and in vitro antimicrobial screening of novel series of derivatives. These studies aim to identify compounds with effective antibacterial activity against pathogenic bacteria such as S. aureus and E. coli. The synthesis process and structural analysis through spectral studies pave the way for developing new antimicrobial agents (Idrees et al., 2020).
Mechanism of Action
Future Directions
Given the wide range of pharmacological activities of pyrazole derivatives, they continue to attract the attention of many researchers to study their skeleton chemically and biologically . Future research may focus on developing new synthesis methods and exploring further pharmacological properties.
Properties
IUPAC Name |
2-chloro-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-16-11-5-4-9-14(16)19(24)21-18-15-10-6-12-17(15)22-23(18)13-7-2-1-3-8-13/h1-5,7-9,11H,6,10,12H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMYKTPSQBAQCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.